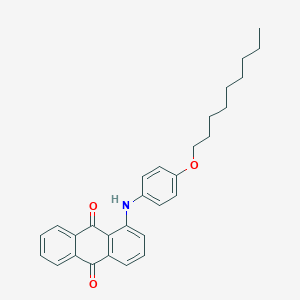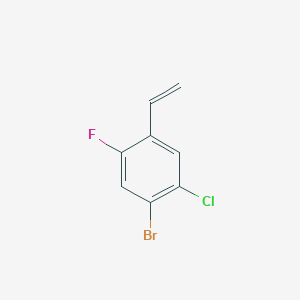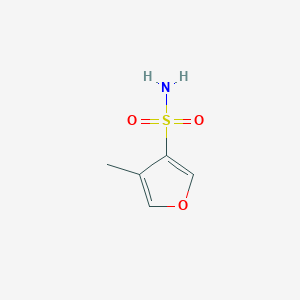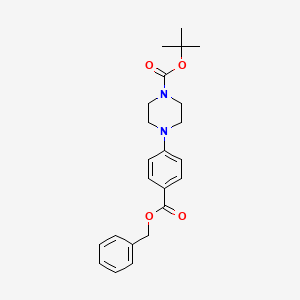![molecular formula C17H13ClO3S B13144008 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- CAS No. 833489-92-2](/img/structure/B13144008.png)
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a methoxyethylthio group attached to the anthracenedione core, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- typically involves the chlorination of anthraquinone followed by the introduction of the methoxyethylthio group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent thiolation step involves the reaction of the chlorinated intermediate with 2-methoxyethanethiol in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学的研究の応用
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and coatings.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. The compound may also inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1-chloro-: Lacks the methoxyethylthio group, resulting in different reactivity and applications.
9,10-Anthracenedione, 1,8-dichloro-: Contains two chlorine atoms, which can lead to different substitution patterns and reactivity.
9,10-Anthracenedione, 1,2,5,8-tetrahydroxy-: Contains multiple hydroxyl groups, making it more hydrophilic and reactive in different chemical environments.
Uniqueness
The presence of both a chlorine atom and a methoxyethylthio group in 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- imparts unique chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
833489-92-2 |
|---|---|
分子式 |
C17H13ClO3S |
分子量 |
332.8 g/mol |
IUPAC名 |
1-chloro-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO3S/c1-21-8-9-22-13-7-3-5-11-15(13)17(20)14-10(16(11)19)4-2-6-12(14)18/h2-7H,8-9H2,1H3 |
InChIキー |
RRFVYTJFAOUYOF-UHFFFAOYSA-N |
正規SMILES |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)



![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)


![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
